molecular formula C9H9NO B120439 6-methyl-2H-pyrano[3,2-b]pyridine CAS No. 153782-83-3

6-methyl-2H-pyrano[3,2-b]pyridine

Cat. No.: B120439
CAS No.: 153782-83-3
M. Wt: 147.17 g/mol
InChI Key: KIQPZKJGCYNVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2H-pyrano[3,2-b]pyridine is a bicyclic heterocyclic compound comprising a pyran ring fused to a pyridine ring at the [3,2-b] position, with a methyl substituent at the 6-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

153782-83-3

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

6-methyl-2H-pyrano[3,2-b]pyridine

InChI

InChI=1S/C9H9NO/c1-7-4-5-9-8(10-7)3-2-6-11-9/h2-5H,6H2,1H3

InChI Key

KIQPZKJGCYNVRF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)OCC=C2

Canonical SMILES

CC1=NC2=C(C=C1)OCC=C2

Synonyms

2H-Pyrano[3,2-b]pyridine,6-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 6-Methyl-2H-pyrano[3,2-b]pyridine and Analogues

Compound Core Structure Substituents Heteroatoms Aromaticity Key References
6-Methyl-2H-pyrano[3,2-b]pyridine Pyrano[3,2-b]pyridine 6-Methyl O, N Fully aromatic
Furo[3,2-b]pyridine Furo[3,2-b]pyridine Varied (e.g., methoxy, halogens) O, N Fully aromatic
Thieno[3,2-b]pyridine Thieno[3,2-b]pyridine Methoxy, halogens S, N Fully aromatic
Octahydro-2H-pyrano[3,2-b]pyridine Saturated pyrano-pyridine None O, N Non-aromatic
{2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methanol Pyrano[2,3-c]pyridine 6-Methanol O, N Partially saturated

Key Observations :

  • Substituent Influence: The 6-methyl group in the target compound may sterically hinder interactions compared to polar substituents (e.g., methanol in pyrano[2,3-c]pyridin-6-yl derivatives) .

Key Findings :

  • Antitumor Potential: Thieno[3,2-b]pyridines exhibit potent growth inhibition in lung (NCI-H460) and colon (HCT15) cancer cells, with GI50 values as low as 2 µM .
  • Pathway Modulation : Furo[3,2-b]pyridine derivatives inhibit Hedgehog signaling, a critical pathway in developmental disorders and cancers .

Physicochemical Properties

  • Solubility: The 6-methyl group likely reduces water solubility compared to hydroxylated analogues (e.g., pyrano[2,3-c]pyridin-6-yl methanol) .
  • Thermal Stability: Aromatic fused systems (e.g., thieno[3,2-b]pyridine) exhibit higher melting points (>200°C) than partially saturated derivatives .

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